N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a combination of fluorobenzyl, naphthyl, and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride derivative.
Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the fluorobenzyl group is attached to the pyridazinone core using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and naphthyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-(4-methylbenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-(4-bromobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c24-18-10-8-16(9-11-18)14-25-22(28)15-27-23(29)13-12-21(26-27)20-7-3-5-17-4-1-2-6-19(17)20/h1-13H,14-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPLOUHXLFSDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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